molecular formula C16H21Cl3N2O3S B11988696 methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11988696
M. Wt: 427.8 g/mol
InChI Key: XLWWBJQNVNOMPN-UHFFFAOYSA-N
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Description

Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a trichloroethylamine group and a 3-methylbutanoyl moiety. This compound belongs to the class of 2-aminothiophene derivatives, which are widely studied for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.

Properties

Molecular Formula

C16H21Cl3N2O3S

Molecular Weight

427.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H21Cl3N2O3S/c1-8(2)7-11(22)20-15(16(17,18)19)21-13-12(14(23)24-3)9-5-4-6-10(9)25-13/h8,15,21H,4-7H2,1-3H3,(H,20,22)

InChI Key

XLWWBJQNVNOMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

The cyclopenta[b]thiophene scaffold is shared across multiple analogues, but substitutions at the 2-amino and 3-carboxylate positions vary significantly:

  • Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9): Features a 4-phenylbenzoyl group, increasing aromaticity and steric bulk compared to the target compound’s trichloroethyl substituent. This modification may reduce solubility but enhance binding to hydrophobic targets .
  • Methyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 328023-36-5): Substituted with dichlorobenzoyl, providing electron-withdrawing effects similar to the trichloroethyl group but with distinct steric and electronic profiles .

Spectroscopic and Physicochemical Properties

  • NMR Data: The target compound’s trichloroethyl group would likely produce distinct ¹H NMR signals (e.g., δ ~3.5–4.0 ppm for NH and CH2Cl3) compared to analogues like methyl 2-[(methoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which shows a singlet at δ 3.78 ppm for the methoxy group .
  • Mass Spectrometry : HRMS-ESI data for analogues (e.g., : m/z 390.1370) confirm molecular integrity, a critical step for validating the target compound’s synthesis .

Biological Activity

Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C21H22Cl3N3O4SC_{21}H_{22}Cl_3N_3O_4S, and it features a unique cyclopenta[b]thiophene framework. The synthesis typically involves several steps:

  • Friedel-Crafts Acylation : Acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid.
  • Amidation : Formation of an amide bond by reacting the acylated product with an amine.
  • Thioamide Formation : Conversion of the amide to a thioamide using reagents like Lawesson’s reagent.
  • Esterification : Esterification with methanol and an acid catalyst to yield the final product.

Anticancer Properties

Research indicates that compounds related to cyclopenta[b]thiophenes exhibit significant anticancer activity. A study evaluated various derivatives against a panel of 60 human tumor cell lines and found several compounds to be cytotoxic, particularly against leukemia cell lines . This suggests that this compound may share similar properties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The functional groups present allow for:

  • Hydrogen Bonding : Facilitating interactions with biomolecules.
  • Metal Ion Coordination : Potentially influencing enzymatic activities.
  • Redox Reactions : Modulating oxidative states within cells.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, highlighting how modifications in structure impact biological activity. For instance, variations in substituents on the cyclopenta[b]thiophene core have been shown to enhance or diminish anticancer efficacy .

In Vivo Studies

In vivo studies utilizing xenograft models have further corroborated the potential of these compounds in cancer therapy. Selected derivatives from initial screenings demonstrated significant tumor growth inhibition .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoateC21H22Cl3N3O4SAnticancer
Methyl 4-{[({2,2,2-trichloro-1-(4-ethylphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoateC21H22Cl3N3O4SAntimicrobial
Methyl 2-{[({2,2,2-trichloro-1-[2,2-dimethylpropanoyl]amino}ethyl}amino)carbothioyl]amino}benzoateC21H22Cl3N3O4SAnticancer

These comparisons indicate that while structural similarities exist among these compounds, variations can lead to distinct biological activities.

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